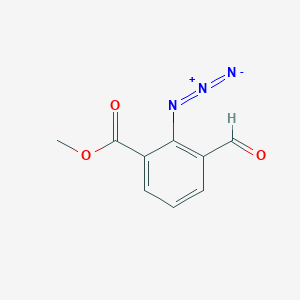
Phenyl N-(cyclopropylmethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl N-(cyclopropylmethyl)carbamate is an organic compound with the molecular formula C₁₁H₁₃NO₂ It is a carbamate derivative, which means it contains a carbamate group (a functional group consisting of a carbonyl group attached to both an amine and an alcohol)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl N-(cyclopropylmethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with cyclopropylmethylamine. This reaction typically occurs under mild conditions and can be catalyzed by various agents to improve yield and efficiency.
Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form the desired carbamate. This one-pot procedure is economical and efficient, avoiding the direct manipulation of sensitive reactants .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes may also incorporate additional steps for purification and quality control to ensure the compound meets specific standards.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl N-(cyclopropylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce phenyl N-(cyclopropylmethyl)amine.
Applications De Recherche Scientifique
Phenyl N-(cyclopropylmethyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug design and as a prodrug.
Industry: Utilized in the development of green pesticides and fungicides.
Mécanisme D'action
The mechanism of action of phenyl N-(cyclopropylmethyl)carbamate involves its interaction with specific molecular targets. For example, its antifungal activity is attributed to its ability to inhibit the growth of fungal pathogens by interfering with their cell wall synthesis . The compound may also act as a radical scavenger, neutralizing reactive oxygen species and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Phenyl N-(cyclopropylmethyl)carbamate can be compared with other carbamate derivatives, such as:
- Phenyl N-methylcarbamate
- Phenyl N-ethylcarbamate
- Phenyl N-(tert-butyl)carbamate
Uniqueness
This compound is unique due to its specific structural features, such as the cyclopropylmethyl group, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new antifungal agents and green pesticides .
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
phenyl N-(cyclopropylmethyl)carbamate |
InChI |
InChI=1S/C11H13NO2/c13-11(12-8-9-6-7-9)14-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,13) |
Clé InChI |
TUOGAYJQSBOBDM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNC(=O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B11722762.png)












